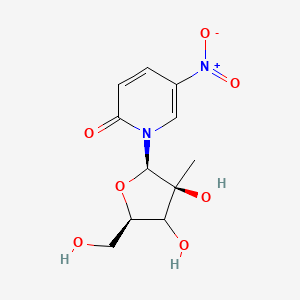
8|A,9|A-Epoxycoleon-U-quinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8|A,9|A-Epoxycoleon-U-quinone is a chemical compound known for its role as a p-glycoprotein regulator. It is selective for cancer cells and has shown potential in reversing cancer cell resistance to certain chemotherapy drugs, such as doxorubicin .
Preparation Methods
The synthesis of 8|A,9|A-Epoxycoleon-U-quinone involves several steps, typically starting from plant-derived compounds. The exact synthetic routes and reaction conditions are often proprietary and specific to the research or industrial laboratory conducting the synthesis. Industrial production methods may involve large-scale extraction from plant sources followed by chemical modification to achieve the desired compound .
Chemical Reactions Analysis
8|A,9|A-Epoxycoleon-U-quinone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinone structure, potentially altering its biological activity.
Reduction: Reduction reactions can convert the quinone to hydroquinone, affecting its reactivity and function.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
8|A,9|A-Epoxycoleon-U-quinone has several scientific research applications:
Chemistry: It is used as a model compound to study p-glycoprotein regulation and its effects on drug resistance.
Biology: Researchers use it to investigate cellular mechanisms of drug resistance and the role of p-glycoprotein in cancer cells.
Medicine: It has potential therapeutic applications in overcoming drug resistance in cancer treatment, particularly in combination with chemotherapy drugs like doxorubicin.
Industry: It may be used in the development of new pharmaceuticals targeting drug-resistant cancer cells
Mechanism of Action
The mechanism of action of 8|A,9|A-Epoxycoleon-U-quinone involves the inhibition of p-glycoprotein activity in cancer cells. P-glycoprotein is a membrane transporter that pumps chemotherapy drugs out of cells, leading to drug resistance. By inhibiting this protein, this compound increases the intracellular concentration of chemotherapy drugs, enhancing their efficacy. The molecular targets and pathways involved include the ATP-binding cassette sub-family B member 1 (ABCB1) and other related transporters .
Comparison with Similar Compounds
8|A,9|A-Epoxycoleon-U-quinone is unique in its selective inhibition of p-glycoprotein in cancer cells. Similar compounds include:
Verapamil: A calcium channel blocker that also inhibits p-glycoprotein but is less selective for cancer cells.
Quercetin: A flavonoid that inhibits p-glycoprotein but has broader biological effects.
Cyclosporine A: An immunosuppressant that inhibits p-glycoprotein but is associated with significant side effects.
Compared to these compounds, this compound offers a more targeted approach to overcoming drug resistance in cancer cells .
Properties
Molecular Formula |
C20H24O6 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(1S,2S,10R)-8,13-dihydroxy-2,6,6-trimethyl-12-propan-2-yl-15-oxatetracyclo[8.4.1.01,10.02,7]pentadeca-7,12-diene-9,11,14-trione |
InChI |
InChI=1S/C20H24O6/c1-9(2)10-11(21)16(25)20-18(5)8-6-7-17(3,4)13(18)12(22)15(24)19(20,26-20)14(10)23/h9,21-22H,6-8H2,1-5H3/t18-,19+,20-/m0/s1 |
InChI Key |
AEXKDWVVGVHVQM-ZCNNSNEGSA-N |
Isomeric SMILES |
CC(C)C1=C(C(=O)[C@]23[C@]4(CCCC(C4=C(C(=O)[C@@]2(C1=O)O3)O)(C)C)C)O |
Canonical SMILES |
CC(C)C1=C(C(=O)C23C4(CCCC(C4=C(C(=O)C2(C1=O)O3)O)(C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-[(2R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione](/img/structure/B12405163.png)








![sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,3-disulfonate](/img/structure/B12405219.png)
![trisodium;4-hydroxy-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12405229.png)

![N-[[3-(1,3-benzodioxol-5-yloxy)phenyl]methyl]-9H-pyrido[3,4-b]indol-3-amine](/img/structure/B12405233.png)
